5-(3,4-Dimethoxyphenyl)-3-methylisoxazole
CAS No.:
Cat. No.: VC18311852
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C12H13NO3/c1-8-6-11(16-13-8)9-4-5-10(14-2)12(7-9)15-3/h4-7H,1-3H3 |
| Standard InChI Key | ACOUPPBPEHYFHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. Its structure consists of:
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An isoxazole core (C₃H₃NO) with a methyl group at position 3.
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A 3,4-dimethoxyphenyl substituent at position 5.
Key structural analogs include:
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3-(2,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1017374-55-8, C₁₃H₁₃NO₅) , which shares a similar dimethoxyphenyl-isoxazole backbone.
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5-Methyl-3,4-diphenylisoxazole (CAS 37928-17-9, C₁₆H₁₃NO) , highlighting the versatility of isoxazole derivatives in pharmaceutical contexts.
Synthesis and Reaction Pathways
Core Isoxazole Formation
The synthesis of methyl-substituted isoxazoles typically involves cyclization reactions between acetonitrile derivatives and hydroxylamine. For example, 3-amino-5-methylisoxazole (CAS 1072-67-9) is synthesized via:
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Acetyl acetonitrile generation: Reaction of acetonitrile with ethyl acetate in the presence of a metal base (e.g., NaH) .
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Hydrazone formation: Refluxing acetyl acetonitrile with p-toluenesulfonyl hydrazide in methanol .
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Ring-closure: Treatment with hydroxylamine hydrochloride under alkaline conditions to yield the isoxazole core .
For 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole, a plausible route involves:
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Friedel-Crafts acylation: Introducing the dimethoxyphenyl group to a preformed isoxazole intermediate.
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Methylation: Using methylating agents like methyl iodide at position 3.
Physicochemical Properties
While experimental data for 5-(3,4-Dimethoxyphenyl)-3-methylisoxazole are scarce, extrapolations from analogs suggest:
The dimethoxy groups enhance solubility in polar aprotic solvents, while the methyl group increases hydrophobic interactions .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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Computational Studies: DFT calculations to predict electronic properties and reactivity.
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